

Structure Elucidation of 7-bromoquinoxalin-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: *7-bromoquinoxalin-2(1H)-one*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including anticancer, antiviral, and antibacterial properties.^{[1][2]} Among the numerous synthetic precursors, **7-bromoquinoxalin-2(1H)-one** stands out as a pivotal intermediate. Its strategic bromination provides a reactive handle for introducing diverse functional groups through cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery.^[1] This guide presents a comprehensive technical overview of the structure elucidation of **7-bromoquinoxalin-2(1H)-one**, detailing its physicochemical properties, a robust synthesis protocol, and the spectroscopic data integral to its structural confirmation.

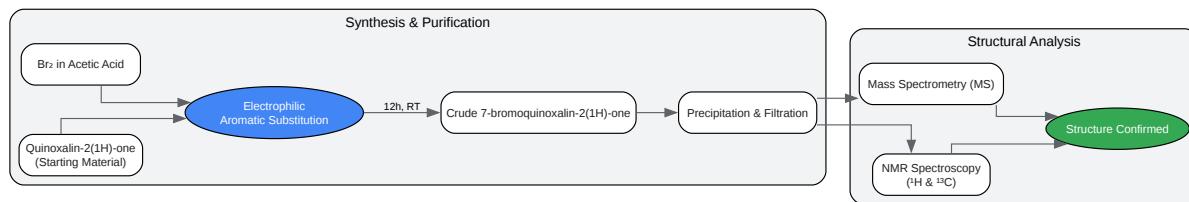
Compound Identification and Physicochemical Properties

The fundamental identity of **7-bromoquinoxalin-2(1H)-one** is established by its unique chemical and physical characteristics. These identifiers are crucial for regulatory documentation, database referencing, and experimental design. The compound typically appears as a white to off-white solid.^[1]

Property	Data	Reference
IUPAC Name	7-bromoquinoxalin-2(1H)-one	[1]
CAS Number	82031-32-1	[1] [3]
Molecular Formula	C ₈ H ₅ BrN ₂ O	[1] [4]
Molecular Weight	225.04 g/mol	[4]
Monoisotopic Mass	223.95853 Da	[1]
Appearance	White to Off-White Solid	[1]
SMILES	O=C1NC2=CC(Br)=CC=C2N=C1	[3]
InChIKey	PXVQWJPOMIRXQL-UHFFFAOYSA-N	[4]

Synthesis and Characterization Workflow

The elucidation of **7-bromoquinoxalin-2(1H)-one**'s structure is a systematic process that begins with its synthesis, followed by purification and detailed spectroscopic analysis. The logical flow from starting materials to a confirmed molecular structure is outlined below.



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Figure 1. General workflow for the synthesis and structural confirmation of **7-bromoquinoxalin-2(1H)-one**.

Experimental Protocols

Synthesis via Direct Bromination

A common and efficient method for preparing **7-bromoquinoxalin-2(1H)-one** is the direct bromination of the parent quinoxalin-2(1H)-one.[3]

Materials:

- Quinoxalin-2(1H)-one (1.0 eq.)
- Acetic Acid (Glacial)
- Bromine (1.0 eq.)
- Ice water

Procedure:

- Dissolve quinoxalin-2(1H)-one (e.g., 54.64 g, 374 mmol) in a suitable volume of acetic acid (e.g., 1000 mL).[3]
- Separately, prepare a solution of bromine (e.g., 19.18 mL, 374 mmol) in acetic acid (e.g., 200 mL).[3]
- Slowly add the bromine solution to the quinoxalinone solution with stirring at room temperature.[3]
- Continue stirring the reaction mixture for 12 hours at room temperature.[3]
- Upon reaction completion, pour the mixture into a large volume of ice water to precipitate the product.[3]
- Collect the resulting precipitate by filtration and dry thoroughly. This procedure typically yields **7-bromoquinoxalin-2(1H)-one** as an off-white solid with a high yield (approx. 88%).[3]

Spectroscopic Data and Structural Analysis

The definitive confirmation of the **7-bromoquinoxalin-2(1H)-one** structure relies on a combination of mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and the elemental composition, particularly the presence of a single bromine atom. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) results in two major molecular ion peaks ($[M]^+$ and $[M+2]^+$) of nearly equal intensity.

Technique	Ion	Expected m/z	Relative Abundance
Mass Spec (GC-MS)	$[M]^+$ ($C_8H_5^{79}BrN_2O$)	~223.96	~100%
	$[M+2]^+$ ($C_8H_5^{81}BrN_2O$)	~225.96	~98%

Table 1: Expected Mass Spectrometry Data for **7-bromoquinoxalin-2(1H)-one**.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the substitution pattern. While specific experimental spectra are found in dedicated databases, the expected chemical shifts and coupling patterns can be reliably predicted based on the structure.

1H NMR: The proton NMR spectrum is expected to show signals for three aromatic protons and one exchangeable N-H proton.

- The proton at C5 (ortho to the bromine atom) would likely appear as a doublet.
- The proton at C8 would appear as a doublet.
- The proton at C6 (between the two other aromatic protons) would appear as a doublet of doublets.

- The proton at C3 would be a singlet.
- The N1-H proton would appear as a broad singlet, which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

- The carbonyl carbon (C2) will be the most downfield signal.
- Four signals will be in the aromatic region for carbons bearing a proton (CH).
- Three signals will correspond to the quaternary carbons (C4a, C7, C8a), with the signal for C7 (bonded to bromine) being significantly shifted.

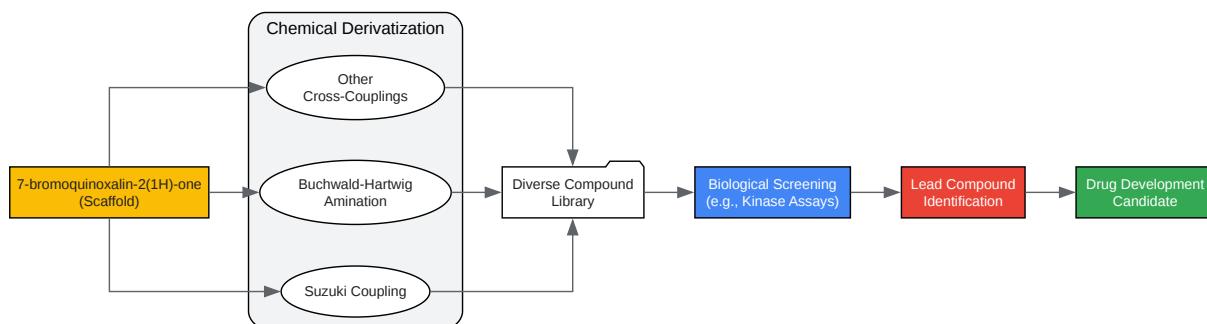
Nucleus	Expected Chemical Shift (δ) ppm	Expected Multiplicity	Assignment
¹ H	11.0 - 12.5	br s	N1-H
8.0 - 8.2	s	C3-H	
7.8 - 8.0	d	C5-H or C8-H	
7.6 - 7.8	d	C8-H or C5-H	
7.4 - 7.6	dd	C6-H	
¹³ C	155 - 165	s	C2 (C=O)
120 - 145	m	Aromatic Carbons	
115 - 120	s	C7-Br	

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **7-bromoquinoxalin-2(1H)-one**.

Role in Drug Discovery and Development

7-bromoquinoxalin-2(1H)-one is not typically an active pharmaceutical ingredient itself but rather a high-value starting material or building block.^[1] The bromine atom at the C7 position is readily displaced or utilized in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This

versatility allows medicinal chemists to rapidly synthesize a diverse range of analogues for biological screening.^[1] Its use as a scaffold has been implicated in the development of potential DNA intercalators and kinase inhibitors.^[1]



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Figure 2. The role of **7-bromoquinoxalin-2(1H)-one** as a versatile intermediate in drug discovery.

Conclusion

The structure of **7-bromoquinoxalin-2(1H)-one** is unambiguously determined through a standard analytical workflow. Its synthesis is achieved efficiently via direct bromination of quinoxalin-2(1H)-one. Definitive structural proof is secured using mass spectrometry, which confirms the molecular formula and the presence of bromine, and by NMR spectroscopy, which elucidates the precise connectivity and substitution pattern of the molecule's framework. The primary significance of this compound lies not in its inherent biological activity but in its utility as a versatile synthetic intermediate, empowering the exploration of the vast chemical space around the quinoxalinone scaffold for the discovery of novel therapeutic agents.

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